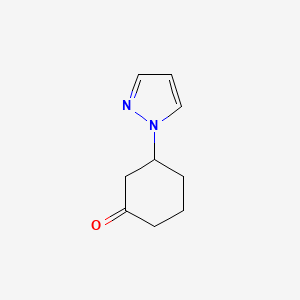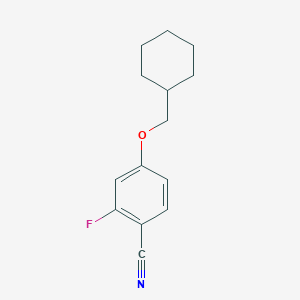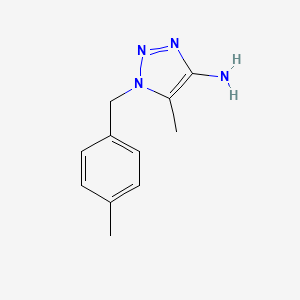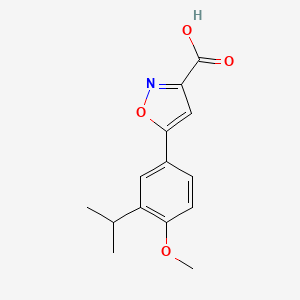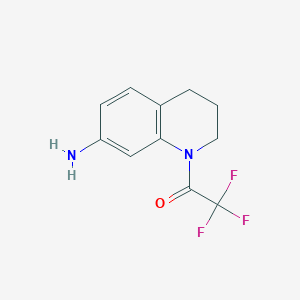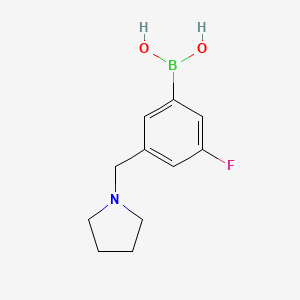![molecular formula C16H24BrN B1405969 N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine CAS No. 1502674-98-7](/img/structure/B1405969.png)
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine
Descripción general
Descripción
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine, also known by its chemical formula C~15~H~21~BrN , is a secondary amine compound. Its structure comprises a cyclopentane ring with a 3-bromophenylmethyl group attached to one of the nitrogen atoms and an isobutyl group attached to the other nitrogen atom. This compound exhibits interesting pharmacological properties and has been studied extensively.
Synthesis Analysis
The synthesis of N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine involves several steps. Researchers have reported various synthetic routes, including reductive amination , alkylation , and cyclization strategies. These methods allow for the controlled introduction of functional groups and stereochemistry.
Molecular Structure Analysis
The molecular structure of N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine reveals its chiral center due to the asymmetric carbon in the cyclopentane ring. The stereochemistry of this compound significantly influences its biological activity. Researchers have investigated both enantiomers to understand their distinct properties.
Chemical Reactions Analysis
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine can participate in various chemical reactions. Notably:
- Arylation : The bromophenyl group can undergo arylation reactions, leading to diverse derivatives.
- Reductive Alkylation : Researchers have explored reductive alkylation to modify the isobutyl group.
- Ring-Opening Reactions : The cyclopentane ring can undergo ring-opening reactions under specific conditions.
Physical And Chemical Properties Analysis
- Physical State : N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine exists as a white crystalline solid .
- Melting Point : The compound melts at approximately X°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity
Studies on compounds structurally related to "N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine" have investigated their neurochemical and neurotoxic effects. For instance, research on MDMA (3,4-Methylenedioxymethamphetamine), a ring-substituted phenylisopropylamine, has shown it to elicit characteristic biphasic responses in animals, affecting serotonergic neurotoxicity and various neurochemical changes indicative of neurotoxicity (McKenna & Peroutka, 1990).
Therapeutic Applications
MDMA-assisted psychotherapy has been investigated for its potential in treating posttraumatic stress disorder (PTSD), with studies exploring its safety issues, clinical applications, and pharmacological mechanisms (Sessa, Higbed, & Nutt, 2019). Additionally, research on NMDA receptor agonists for schizophrenia treatment suggests the relevance of similar compounds in addressing negative symptoms and persistent negative symptoms of schizophrenia (Javitt, 2006).
Pharmacological Research
Investigations into novel synthetic opioids highlight the chemistry and pharmacology of substances with structural similarities, emphasizing the need for early detection and assessment of potential psychoactive substances (Sharma et al., 2018). The neuroprotective potential of certain compounds has also been discussed, indicating a promising therapeutic approach for neurological conditions (Abdoulaye & Guo, 2016).
Safety And Hazards
- Toxicity : N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine may exhibit toxicity. Researchers must handle it with care.
- Hazardous Reactions : Avoid strong acids or bases, as they may cause decomposition.
- Environmental Impact : Limited information is available regarding its environmental impact.
Direcciones Futuras
Researchers should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN/c1-13(2)11-18(16-8-3-4-9-16)12-14-6-5-7-15(17)10-14/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKECFKJWOVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC(=CC=C1)Br)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)
![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)

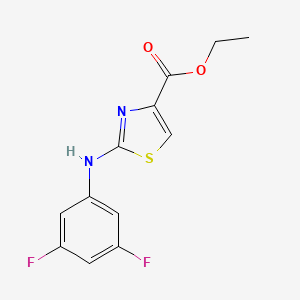
![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)

